molecular formula C18H23N3O B7157946 N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide

N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide

Cat. No.: B7157946
M. Wt: 297.4 g/mol
InChI Key: XODXJSSVHSLMRF-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide is a complex organic compound that features a quinoline moiety attached to a piperidine ring, which is further substituted with an acetamide group

Properties

IUPAC Name

N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14(22)20(2)17-7-10-21(11-8-17)13-15-5-6-18-16(12-15)4-3-9-19-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXJSSVHSLMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)CC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Attachment of the Piperidine Ring: The quinoline derivative is then reacted with piperidine under basic conditions to form the quinolin-6-ylmethylpiperidine intermediate.

    Introduction of the Acetamide Group: The final step involves the acylation of the piperidine nitrogen with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the subsequent steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group on the quinoline ring can be reduced to an amine.

    Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: Quinoline amine derivatives.

    Substitution: Various N-acyl derivatives of the piperidine ring.

Scientific Research Applications

N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]amine
  • N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]methanamide

Uniqueness

N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.

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